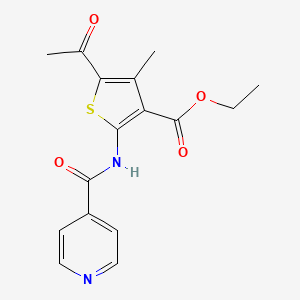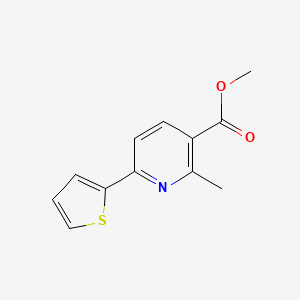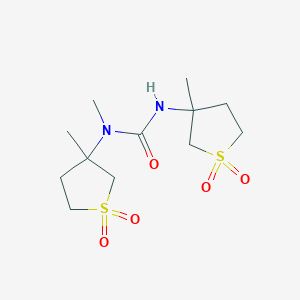![molecular formula C23H24N4O2 B12125907 butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The unique structural features of this compound, such as the butyl ester group and the specific substitution pattern on the quinoxaline ring, contribute to its distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-12-29-23(28)19-20-22(26-18-9-7-6-8-17(18)25-20)27(21(19)24)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12,24H2,1-3H3 |
InChI Key |
YERLGYYDTXMISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)

![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)
